N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine
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Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine is a chemical compound that features a brominated thiophene ring attached to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of the Intermediate: The brominated thiophene is then reacted with a suitable aldehyde to form the corresponding bromothiophen-2-ylmethyl intermediate.
Coupling with Piperidine: The intermediate is then coupled with 1-methylpiperidin-4-amine under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxide salts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and piperidine moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine is unique due to its specific combination of a brominated thiophene ring and a piperidine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H17BrN2S |
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Molecular Weight |
289.24 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H17BrN2S/c1-14-4-2-10(3-5-14)13-7-11-6-9(12)8-15-11/h6,8,10,13H,2-5,7H2,1H3 |
InChI Key |
UYWDAMVNJYVRAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
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